4-Isopropoxypyrimidine-2-carboxylic acid
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Overview
Description
4-Isopropoxypyrimidine-2-carboxylic acid is an organic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Isopropoxypyrimidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrimidine-2-carboxylic acid with isopropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Isopropoxypyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common for this compound, where the isopropoxy group can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Isopropoxypyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes and proteins, making it a valuable tool for understanding biochemical pathways.
Medicine: This compound has potential therapeutic applications due to its ability to modulate biological targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropoxypyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators like prostaglandins .
The molecular pathways involved in its action include signal transduction pathways, where the compound can influence cellular responses by altering the activity of key proteins and enzymes. This modulation can result in various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
4-Isopropoxypyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Methoxypyrimidine-2-carboxylic acid: This compound has a methoxy group instead of an isopropoxy group. It exhibits similar chemical reactivity but may have different biological activities due to the variation in the substituent.
4-Ethoxypyrimidine-2-carboxylic acid: With an ethoxy group, this compound also shares similar chemical properties but may differ in its interaction with biological targets.
4-Butoxypyrimidine-2-carboxylic acid: The butoxy group in this compound provides different steric and electronic effects, potentially leading to unique chemical and biological properties.
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-propan-2-yloxypyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5(2)13-6-3-4-9-7(10-6)8(11)12/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYNFINPCJDPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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